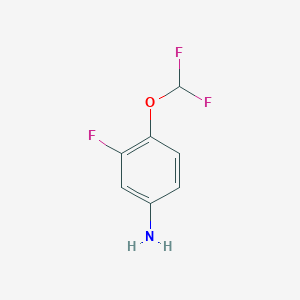

4-(Difluoromethoxy)-3-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Difluoromethoxy)-3-fluoroaniline is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to an aniline ring

Métodos De Preparación

The synthesis of 4-(Difluoromethoxy)-3-fluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents . This method is advantageous for industrial production due to its high yield, low cost, and minimal pollution.

Análisis De Reacciones Químicas

4-(Difluoromethoxy)-3-fluoroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the difluoromethoxy group can be replaced by other nucleophiles.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, water, and hydrazine .

Aplicaciones Científicas De Investigación

4-(Difluoromethoxy)-3-fluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Its derivatives are explored for their potential therapeutic effects, particularly in the treatment of diseases involving fibrosis and inflammation.

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethoxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transformation process. This inhibition leads to reduced expression of proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin, thereby attenuating fibrosis .

Comparación Con Compuestos Similares

4-(Difluoromethoxy)-3-fluoroaniline can be compared with other similar compounds, such as:

4-(Difluoromethoxy)aniline: Lacks the additional fluorine atom on the aniline ring, which may affect its reactivity and biological activity.

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group and a carboxylic acid group, which confer different chemical and biological properties.

Difluoromethyl phenyl sulfide: Contains a sulfur atom instead of an oxygen atom, leading to different hydrogen-bonding properties and lipophilicity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Actividad Biológica

4-(Difluoromethoxy)-3-fluoroaniline (4-DFA) is an organic compound characterized by the presence of a difluoromethoxy group and a fluoro substituent on an aniline structure. Its molecular formula is C7H6F3N2O, and it has garnered interest in medicinal chemistry and agrochemical applications due to its unique structural features that enhance biological activity.

The presence of both electron-withdrawing groups (difluoromethoxy and fluoro) significantly influences the compound's chemical reactivity and physical properties. These modifications can enhance lipophilicity, metabolic stability, and biological activity, making 4-DFA a valuable scaffold for drug development and organic synthesis applications .

The biological activity of 4-DFA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that fluorinated compounds like 4-DFA can alter enzyme activity and receptor binding due to their unique electronic properties. This interaction may provide insights into optimizing the compound for therapeutic use or environmental safety assessments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological efficacy of 4-DFA. SAR studies indicate that substituents on the phenyl ring can significantly impact potency and selectivity against specific biological targets. For instance, compounds with meta-substituted phenyl derivatives displayed higher potency compared to para-substituted ones .

| Compound Name | Fluorine Groups | Difluoromethoxy Group | Unique Features |

|---|---|---|---|

| This compound | 3 | Yes | Enhanced lipophilicity and potential bioactivity |

| 3-Fluoroaniline | 1 | No | Simpler structure, less reactivity |

| 4-Difluoromethoxy-2-fluoroaniline | 2 | Yes | Different substitution pattern |

| 4-Fluoroaniline | 1 | No | Basic structure without fluorinated enhancements |

Biological Activity Insights

Research indicates that the difluoromethoxy group enhances the compound's interaction with biological systems. For example, it has been noted that fluorinated compounds can improve metabolic stability, which is critical for drug design . However, comprehensive studies specifically focused on 4-DFA are still emerging.

Potential Applications

The multifunctional character of 4-DFA positions it as a candidate for various applications:

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGBVIAOAPGSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83190-01-6 |

Source

|

| Record name | 4-(difluoromethoxy)-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.